1-Chloro-2-fluoro-5-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Chloro-2-fluoro-5-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a sulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-fluoro-5-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Halogenation Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-fluoro-5-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide, are used in oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride, are used in reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
1-Chloro-2-fluoro-5-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-5-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through various pathways. The presence of chlorine and fluorine atoms enhances its reactivity and allows it to participate in a wide range of chemical reactions. The sulfanylmethyl group further contributes to its unique chemical behavior .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-Chloro-2-fluoro-5-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both chlorine and fluorine atoms, along with a sulfanylmethyl group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-chloro-3-[(3-chloro-4-fluorophenyl)methylsulfanyl]-5-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F2S/c14-9-4-10(16)6-11(5-9)18-7-8-1-2-13(17)12(15)3-8/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVTUTVLAFAAFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=CC(=CC(=C2)F)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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